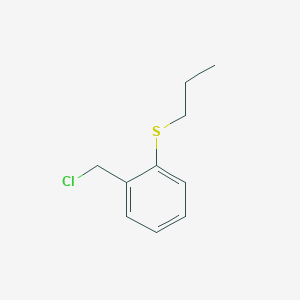
(2,2,2-Trifluoroethoxy)carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2,2-Trifluoroethoxy)carbohydrazide is a chemical compound with the molecular formula C3H6ClF3N2O2. It is known for its unique properties due to the presence of trifluoroethoxy and carbohydrazide groups. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trifluoroethoxy)carbohydrazide typically involves the reaction of 2,2,2-trifluoroethanol with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
化学反应分析
Types of Reactions
(2,2,2-Trifluoroethoxy)carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and lithium dialkylamides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid, while reduction can produce hydrazine derivatives .
科学研究应用
(2,2,2-Trifluoroethoxy)carbohydrazide has several scientific research applications:
作用机制
The mechanism of action of (2,2,2-Trifluoroethoxy)carbohydrazide involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The carbohydrazide moiety can form hydrogen bonds and interact with enzymes and receptors, modulating their activity .
相似化合物的比较
Similar Compounds
(2,2,2-Trifluoroethoxy)-2-pyridinyl-methylthio-imidazoles: These compounds share the trifluoroethoxy group but have different core structures.
Thiocarbohydrazide derivatives: These compounds have similar hydrazide functionalities but differ in their sulfur content.
Uniqueness
(2,2,2-Trifluoroethoxy)carbohydrazide is unique due to its combination of trifluoroethoxy and carbohydrazide groups, which confer distinct chemical and biological properties.
属性
分子式 |
C3H5F3N2O2 |
|---|---|
分子量 |
158.08 g/mol |
IUPAC 名称 |
2,2,2-trifluoroethyl N-aminocarbamate |
InChI |
InChI=1S/C3H5F3N2O2/c4-3(5,6)1-10-2(9)8-7/h1,7H2,(H,8,9) |
InChI 键 |
HLYNAMTWKPYPGI-UHFFFAOYSA-N |
规范 SMILES |
C(C(F)(F)F)OC(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


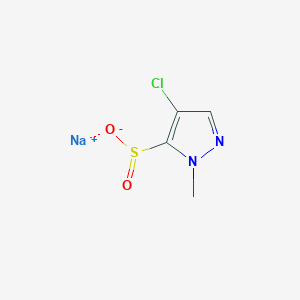
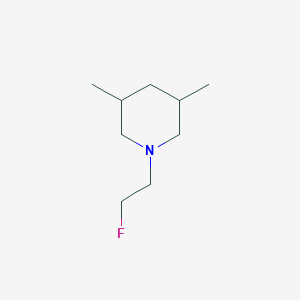
![Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13189047.png)
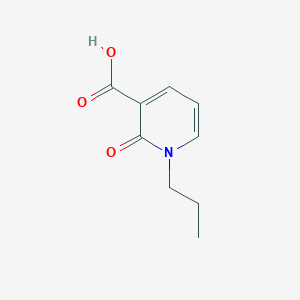
![4-[(3,5-Dimethylbenzoyl)amino]butanoic acid](/img/structure/B13189060.png)

![1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine](/img/structure/B13189085.png)
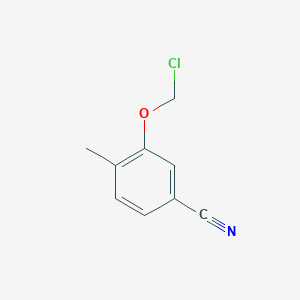
![[5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol](/img/structure/B13189091.png)
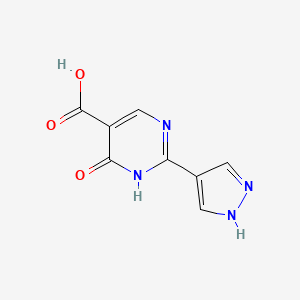

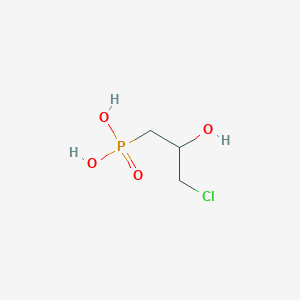
amine](/img/structure/B13189115.png)
